molecular formula C20H20N4O B12478258 ({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile

({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile

Cat. No.: B12478258
M. Wt: 332.4 g/mol
InChI Key: NODUFPASYGGCKS-UHFFFAOYSA-N
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Description

The compound ({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile is a complex organic molecule featuring a pyrrole ring substituted with a morpholine group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a benzyl halide derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with morpholine and a nitrile derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile: has several applications in scientific research:

Mechanism of Action

The mechanism by which ({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)propanedinitrile: is unique due to the presence of both morpholine and nitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C20H20N4O/c1-15-11-18(12-17(13-21)14-22)16(2)24(15)20-5-3-19(4-6-20)23-7-9-25-10-8-23/h3-6,11-12H,7-10H2,1-2H3

InChI Key

NODUFPASYGGCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=C(C#N)C#N

Origin of Product

United States

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